(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride
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Description
The compound “(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride” is a type of azabicyclo hexane carboxylate . It is related to the family of saturated bicyclic structures which are incorporated in newly developed bio-active compounds .
Molecular Structure Analysis
The molecular structure of this compound is related to the [3.1.0]hexane system, which is a type of saturated bicyclic structure . These structures are often preferred by medicinal chemists due to their intrinsic properties that can modulate and sometimes improve the solubility, activity, and conformational restriction of candidates .Future Directions
Mechanism of Action
Biochemical pathways refer to a series of chemical reactions occurring within a cell, in which the product of one reaction serves as the substrate for the next. These pathways are crucial for various biological processes, including metabolism, gene expression, and cell signaling .
Pharmacokinetics involves the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These properties can greatly affect a drug’s bioavailability, or the proportion of the drug which enters the circulation when introduced into the body .
The result of a drug’s action can vary widely depending on the drug and its target, but generally involves a change in the physiological or cellular function of the body .
The action environment of a drug can be influenced by various factors, including pH, temperature, and the presence of other molecules, which can all affect a drug’s efficacy and stability .
Properties
IUPAC Name |
(1S,2S,4R,5R)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-5(7(9)10)3-1-4(3)6;/h3-6H,1-2,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPSCCFUBJJFFO-SLTHYHMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(CC2C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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